molecular formula C10H13NO6 B3025427 {2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid CAS No. 173323-23-4

{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid

Cat. No.: B3025427
CAS No.: 173323-23-4
M. Wt: 243.21 g/mol
InChI Key: AZIIPBGZTZIKMC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Mal-PEG2-CH2COOH is thiol groups . The compound contains a maleimide group, which is known for its ability to react selectively with thiol groups . This property allows it to form covalent bonds with molecules containing thiol groups, such as proteins and peptides .

Mode of Action

Mal-PEG2-CH2COOH interacts with its targets through a process known as PEGylation . This involves the covalent attachment of polyethylene glycol (PEG) polymer chains to peptides . The maleimide group in Mal-PEG2-CH2COOH reacts with the thiol group in the target molecule to form a covalent bond . This results in the formation of a conjugate that combines the properties of both the target molecule and the PEG chain .

Biochemical Pathways

For instance, it can enhance the stability of the target molecule, increase its solubility, and improve its pharmacokinetics .

Pharmacokinetics

The process of PEGylation significantly improves the pharmacokinetics of the target molecule . PEGylation increases the molecular mass of the target molecule and shields it from proteolytic enzymes . This results in reduced renal clearance and more sustained absorption after administration . Furthermore, the carboxylic acid group in Mal-PEG2-CH2COOH can introduce a negative charge to the conjugate, which can help to improve its pharmacokinetics and reduce nonspecific binding to tissues .

Result of Action

The result of the action of Mal-PEG2-CH2COOH is the formation of a conjugate that exhibits increased stability, solubility, and targeted delivery to specific cells or tissues . This makes it particularly useful in the development of antibody-drug conjugates (ADCs), which are highly potent and targeted therapeutics that combine the specificity of monoclonal antibodies with the cytotoxicity of small molecule drugs .

Action Environment

The action of Mal-PEG2-CH2COOH can be influenced by various environmental factors. For instance, the efficiency of the PEGylation process can be affected by the pH and temperature of the environment . Furthermore, the maleimide group in Mal-PEG2-CH2COOH is sensitive to light or oxygen , which means that these factors can potentially influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6/c12-8-1-2-9(13)11(8)3-4-16-5-6-17-7-10(14)15/h1-2H,3-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIIPBGZTZIKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151584
Record name 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173323-23-4
Record name 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173323-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid

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